molecular formula C12H9Cl3O2 B3863617 1,1,1-trichloro-6-phenyl-5-hexene-2,4-dione

1,1,1-trichloro-6-phenyl-5-hexene-2,4-dione

Cat. No. B3863617
M. Wt: 291.6 g/mol
InChI Key: BHRRKMQDBYZODO-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,1,1-trichloro-6-phenyl-5-hexene-2,4-dione” is an organic compound. It contains a hexene, which is a six-carbon chain with one double bond, and a phenyl group, which is a six-carbon ring (benzene) minus one hydrogen. The “2,4-dione” indicates the presence of two carbonyl (C=O) groups at the 2nd and 4th positions of the hexene. The “1,1,1-trichloro” indicates the presence of three chlorine atoms attached to the first carbon of the hexene .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of alternating single and double bonds in the hexene chain, the aromatic phenyl ring, and the polar carbonyl and chloro groups. These features could influence its reactivity and interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and chloro groups could make it relatively polar, influencing its solubility in different solvents. The aromatic phenyl ring could contribute to its stability .

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if it’s used as a reactant in a chemical reaction, its mechanism of action would be determined by the type of reaction and the conditions under which the reaction is carried out .

Safety and Hazards

As with any chemical compound, handling “1,1,1-trichloro-6-phenyl-5-hexene-2,4-dione” would require appropriate safety measures. The presence of the chloro groups suggests that it could be potentially hazardous and might require special handling and disposal procedures .

Future Directions

Future research on this compound could involve exploring its reactivity, potential uses, and safety implications. It could also involve the development of more efficient synthesis methods .

properties

IUPAC Name

(E)-1,1,1-trichloro-6-phenylhex-5-ene-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl3O2/c13-12(14,15)11(17)8-10(16)7-6-9-4-2-1-3-5-9/h1-7H,8H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRRKMQDBYZODO-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)CC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)CC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1,1,1-trichloro-6-phenylhex-5-ene-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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